Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine

Descripción general

Descripción

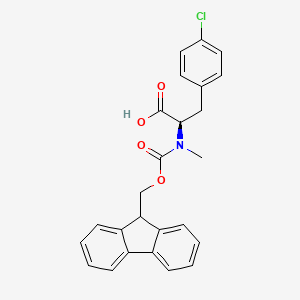

Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group at the alpha position, and a chlorine atom on the phenyl ring. The molecular formula of this compound is C25H22ClNO4, and it has a molecular weight of 435.90 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the methyl and chloro substituents. The process generally includes:

Fmoc Protection: The amino group of D-phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

Methylation: The alpha position is methylated using methyl iodide (CH3I) under basic conditions.

Chlorination: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or N-chlorosuccinimide (NCS).

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for research and commercial applications .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HATU or DIC.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Deprotection: Piperidine in N,N-dimethylformamide (DMF).

Coupling: HATU or DIC in the presence of a base like DIPEA.

Major Products Formed

Substitution: Various substituted phenylalanine derivatives.

Deprotection: Free amino acid without the Fmoc group.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine is primarily utilized in SPPS, a method that allows for the efficient assembly of peptides. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is favored due to its stability under acidic conditions and ease of removal using mild bases like piperidine. This property enables the synthesis of complex peptide sequences without interfering with other functional groups.

Case Study: Synthesis of Bioactive Peptides

Research has demonstrated the successful synthesis of bioactive peptides using this compound as a building block. For instance, a study reported the creation of a peptide that exhibited enhanced binding affinity to specific receptors, showcasing the compound's utility in developing therapeutics targeting receptor-mediated pathways .

Drug Development

Targeting Specific Receptors

The compound's unique properties make it valuable in pharmaceutical research, particularly for developing drugs that target specific receptors or enzymes. Its incorporation into drug candidates can enhance their biological activity and selectivity.

Case Study: Anticancer Agents

In drug development, this compound has been used to synthesize peptide-based anticancer agents. One notable study involved creating a peptide that inhibited tumor growth by blocking angiogenesis, demonstrating the compound's potential in cancer therapy .

Bioconjugation Techniques

Enhancing Therapeutic Delivery

this compound can be employed in bioconjugation techniques to attach peptides to other molecules, such as drugs or imaging agents. This enhances the delivery and efficacy of therapeutic agents.

Case Study: Peptide-Drug Conjugates

A recent investigation highlighted the use of this compound in synthesizing peptide-drug conjugates that improved the pharmacokinetic profiles of anticancer drugs. The study showed that conjugation with this compound significantly increased drug accumulation in tumor tissues compared to free drugs .

Research in Neuroscience

Understanding Neurotransmitter Systems

This compound plays a crucial role in neuroscience research, particularly in studying neurotransmitter systems and their implications in brain function and disorders.

Case Study: Peptides in Neuropharmacology

Research has indicated that peptides synthesized with this compound can modulate neurotransmitter release, providing insights into potential treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Protein Engineering

Modifying Protein Stability and Activity

this compound is also valuable in protein engineering, where it is used to modify proteins to enhance their stability and activity.

Case Study: Enzyme Engineering

In enzyme engineering studies, researchers have utilized this compound to create variants of enzymes with improved catalytic efficiency and thermal stability, which are essential for industrial applications .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the coupling reactions and is removed under basic conditions to allow further reactions. The methyl and chloro substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in peptide chemistry .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-4-chloro-D-phenylalanine: Lacks the methyl group at the alpha position.

Fmoc-Nalpha-methyl-D-phenylalanine: Lacks the chlorine atom on the phenyl ring.

Fmoc-D-phenylalanine: Lacks both the methyl and chlorine substituents.

Uniqueness

Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine is unique due to the presence of both the methyl and chlorine substituents, which can significantly affect its chemical properties and reactivity compared to similar compounds .

Actividad Biológica

Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine (Fmoc-D-Cl-Phe) is a synthetic amino acid derivative widely used in peptide synthesis. Its unique structure, characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a chlorine atom at the para position of the phenyl ring, allows for specific biological interactions and applications in drug design. This article explores the biological activity of Fmoc-D-Cl-Phe, examining its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₈H₁₈ClN₃O₂. The Fmoc group provides stability during peptide synthesis and allows for selective deprotection under basic conditions. The methyl group on the alpha nitrogen and the chlorine substitution on the phenyl ring contribute to its unique reactivity and biological properties.

Mechanisms of Biological Activity

Fmoc-D-Cl-Phe exhibits biological activity primarily through its incorporation into peptides. These peptides can modulate various biological functions, including:

- Receptor Interactions : Fmoc-D-Cl-Phe-containing peptides can mimic natural substrates, allowing them to bind effectively to specific receptors and enzymes.

- Enzyme Dynamics : Modifications in peptide sequences involving Fmoc-D-Cl-Phe can significantly affect binding affinities and catalytic activities.

- Drug Development : Due to its ability to mimic natural amino acids, Fmoc-D-Cl-Phe is explored in the design of novel therapeutic agents.

Synthesis Methods

Several methods are employed to synthesize this compound, including solid-phase peptide synthesis (SPPS). The synthesis typically involves:

- Protection of Amino Groups : The amino group is protected using the Fmoc group to prevent unwanted reactions during synthesis.

- Coupling Reactions : The protected amino acid is coupled with other amino acids to form peptide chains.

- Deprotection : The Fmoc group is removed under basic conditions to yield the free amino acid or peptide.

Comparative Analysis with Related Compounds

To understand the specificity of Fmoc-D-Cl-Phe's activity, it is useful to compare it with other related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Fmoc-Nalpha-methyl-L-phenylalanine | Similar structure but L-stereochemistry | Different biological activity profiles |

| Fmoc-DL-phenylalanine | Contains both D and L forms | Broader applicability in racemic mixtures |

| Fmoc-Nalpha-methyl-4-fluoro-D-phenylalanine | Contains a fluorine atom instead of chlorine | Potentially different reactivity and stability |

These comparisons illustrate how variations in halogen substitution and stereochemistry influence biological activity and applications in synthetic chemistry.

Case Studies and Research Findings

Research has demonstrated various applications of Fmoc-D-Cl-Phe in biological systems:

- Peptide Modifications : Studies have shown that incorporating Fmoc-D-Cl-Phe into peptide sequences enhances binding affinities to target proteins, influencing therapeutic efficacy.

- Drug Design : Derivatives of Fmoc-D-Cl-Phe have been investigated for their potential roles in drug design, particularly in developing inhibitors for specific enzymes involved in disease pathways.

- Biological Assays : Experiments utilizing Fmoc-D-Cl-Phe-containing peptides have provided insights into receptor-ligand interactions, contributing to our understanding of cellular signaling processes.

Propiedades

IUPAC Name |

(2R)-3-(4-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVJLZWXYPPOHJ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.